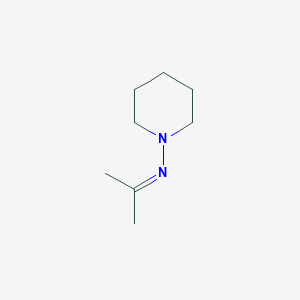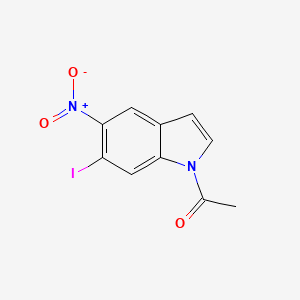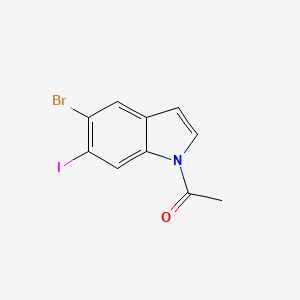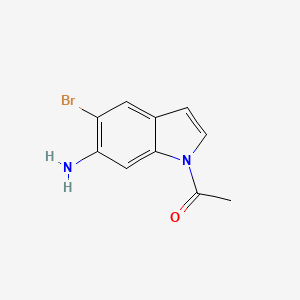
N-Heptyl-3,4,5-trihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Heptyl-3,4,5-trihydroxybenzamide is an organic compound with the molecular formula C14H21NO4 It is a derivative of 3,4,5-trihydroxybenzamide, where the benzamide group is substituted with a heptyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-3,4,5-trihydroxybenzamide typically involves the reaction of 3,4,5-trihydroxybenzoic acid with heptylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:
- Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-Heptyl-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-Heptyl-3,4,5-trihydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-Heptyl-3,4,5-trihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-Heptyl-3,4,5-trihydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The heptyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
3,4,5-Trihydroxybenzamide: The parent compound without the heptyl substitution.
N-Octyl-3,4,5-trihydroxybenzamide: A similar compound with an octyl chain instead of a heptyl chain.
3,4,5-Trihydroxybenzoic acid: The carboxylic acid precursor.
Uniqueness
N-Heptyl-3,4,5-trihydroxybenzamide is unique due to its heptyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and membrane permeability. This makes it a valuable compound for applications requiring enhanced interaction with lipid environments.
特性
CAS番号 |
100079-23-0 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
N-heptyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-2-3-4-5-6-7-15-14(19)10-8-11(16)13(18)12(17)9-10/h8-9,16-18H,2-7H2,1H3,(H,15,19) |
InChIキー |
LKNDXGONKWFJFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
正規SMILES |
CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Key on ui other cas no. |
100079-23-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2',3'-e]pyridine](/img/new.no-structure.jpg)












